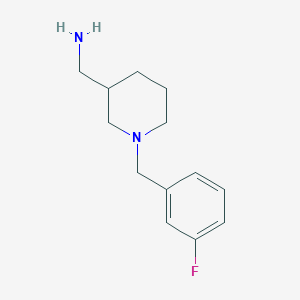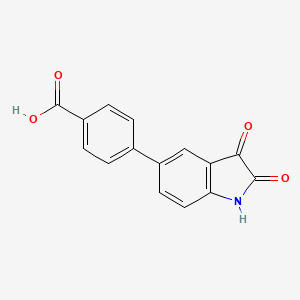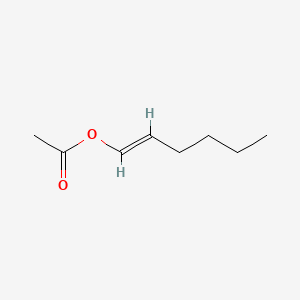
Hex-1-enyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hex-1-enyl acetate is an organic compound with the molecular formula C8H14O2. It is an ester formed from the condensation of hex-1-en-1-ol and acetic acid. This compound is known for its pleasant fruity aroma and is commonly used in the flavor and fragrance industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hex-1-enyl acetate can be synthesized through the esterification reaction between hex-1-en-1-ol and acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
Hex-1-en-1-ol+Acetic Acid→Hex-1-enyl Acetate+Water
Industrial Production Methods
In industrial settings, this compound is produced by reacting hex-1-en-1-ol with acetic anhydride in the presence of a catalyst. This method is preferred due to its higher yield and efficiency. The reaction conditions usually involve heating the reactants to a specific temperature to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Hex-1-enyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form hex-1-en-1-ol.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Hex-1-enal or hexanoic acid.
Reduction: Hex-1-en-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hex-1-enyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in plant-insect interactions, as it is a component of many plant volatiles.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the flavor and fragrance industry to impart fruity aromas to products.
Mecanismo De Acción
The mechanism of action of hex-1-enyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the context of its use .
Comparación Con Compuestos Similares
Hex-1-enyl acetate can be compared with other similar compounds such as:
Hex-3-enyl acetate: Another ester with a similar fruity aroma but differing in the position of the double bond.
Hexyl acetate: Lacks the double bond, resulting in different chemical properties and reactivity.
Butyl acetate: A shorter chain ester with a different aroma profile.
This compound is unique due to its specific structure, which imparts distinct olfactory properties and reactivity compared to its analogs .
Propiedades
Número CAS |
32797-50-5 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
[(E)-hex-1-enyl] acetate |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h6-7H,3-5H2,1-2H3/b7-6+ |
Clave InChI |
YDZCHDQXPLJVBG-VOTSOKGWSA-N |
SMILES isomérico |
CCCC/C=C/OC(=O)C |
SMILES canónico |
CCCCC=COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


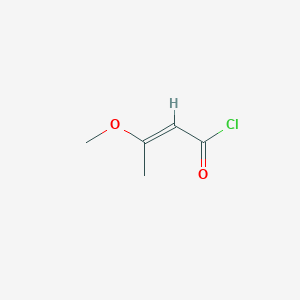
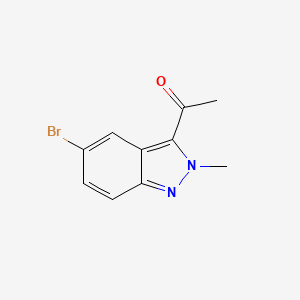
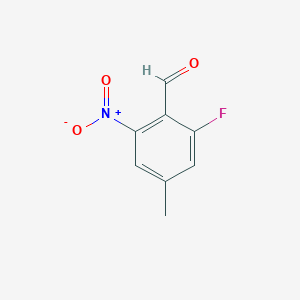
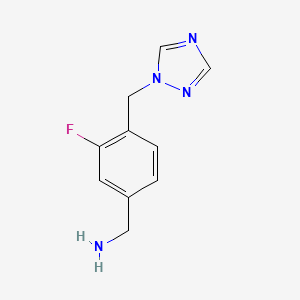
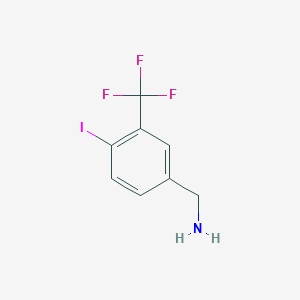
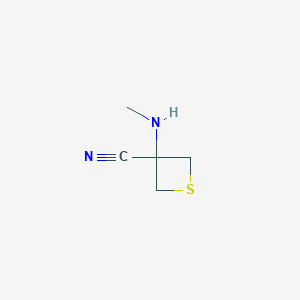
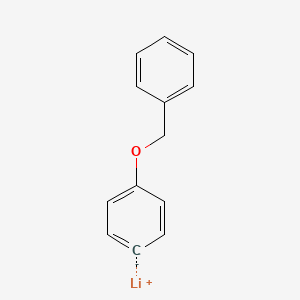

![Bis[PerfluorotetradecylEthyl] Hydrogen Phosphate](/img/structure/B12846603.png)
